molecular formula C11H14FN B8721290 6-Fluoro-2,5-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 91618-35-8

6-Fluoro-2,5-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B8721290
CAS RN: 91618-35-8
M. Wt: 179.23 g/mol
InChI Key: YTUDFSPYEQESOK-UHFFFAOYSA-N
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Description

6-Fluoro-2,5-dimethyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C11H14FN and its molecular weight is 179.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-2,5-dimethyl-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-2,5-dimethyl-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

91618-35-8

Product Name

6-Fluoro-2,5-dimethyl-1,2,3,4-tetrahydroquinoline

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

6-fluoro-2,5-dimethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C11H14FN/c1-7-3-4-9-8(2)10(12)5-6-11(9)13-7/h5-7,13H,3-4H2,1-2H3

InChI Key

YTUDFSPYEQESOK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2C)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7.0 kg of 2,5-dimethyl-6-fluoroquinoline, 51.5 kg of glacial acetic acid and 350 g of 50% water-wet 5% platinum on carbon catalyst were combined and hydrogenated at 50 psi for 20 hours. Gas chromatography showed residual starting material so an additional 35 g of catalyst was added and the hydrogenation was continued for an additional 2 hours. The mixture was filtered to remove the catalyst and the solvent was then evaporated. The residue was dissolved in 10 gallons of cold water, and the resulting mixture was made basic with ammonium hydroxide to pH 11 while maintaining the temperature below 30° C. The resulting mixture was extracted with 8 gallons of 1,2-dichloroethane and the extract was dried through azeotropic distillation. The dried extract was treated with magnesium sulfate and filtered, and the filtrate was concentrated in vacuo to give a dark oil, 2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline, which was used directly in the next step.
Quantity
7 kg
Type
reactant
Reaction Step One
Name
Quantity
350 g
Type
catalyst
Reaction Step Two
[Compound]
Name
catalyst
Quantity
35 g
Type
catalyst
Reaction Step Three
Quantity
51.5 kg
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solid which was chiefly 1,2-dihydro-6-fluoro-5-hydroxymethylquinaldine (13.2 g) prepared according to Example 2 was dissolved in 300 ml of ethanol and 10 ml of concentrated hydrochloric acid. To this solution was added 1 g of 5% platinum on charcoal and 3 g of 5% palladium on charcoal. The solution was hydrogenated at 50 psi at about 20° C. on a Paar apparatus. After absorption of about 12 psi of hydrogen (the theoretical amount needed), the solution was filtered and the solvent was removed by evaporation to provide a solid. Nuclear magnetic resonance spectral analysis showed slightly incomplete reduction. Therefore the solid was dissolved in 300 ml of aqueous (95%) ethanol to which 2 g of platinum on charcoal was added, and the solution was hydrogenated at 50 psi on the Paar apparatus for about 16 hours. The solution was then filtered and the solvent was evaporated. The solid recovered was dissolved in 50 ml of water. This solution was basified with aqueous sodium hydroxide and then extracted with diethyl ether. Evaporation of the ether provided 6-fluoro-5-methyl-1,2,3,4-tetrahydroquinaldine as an oil.
Name
1,2-dihydro-6-fluoro-5-hydroxymethylquinaldine
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four
Quantity
3 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
2 g
Type
catalyst
Reaction Step Five

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